molecular formula C20H18O B12860881 3-(Benzyloxy)-3'-methyl-1,1'-biphenyl CAS No. 893737-64-9

3-(Benzyloxy)-3'-methyl-1,1'-biphenyl

Cat. No.: B12860881
CAS No.: 893737-64-9
M. Wt: 274.4 g/mol
InChI Key: YHMANNLCDHILRI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-3’-methyl-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a benzyloxy group at the 3-position and a methyl group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-3’-methyl-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(Benzyloxy)-3’-methyl-1,1’-biphenyl may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding 3-methylbiphenyl.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: 3-(Benzyloxy)-3’-methylbenzoic acid.

    Reduction: 3-methylbiphenyl.

    Substitution: 3-(Benzyloxy)-4-bromo-3’-methyl-1,1’-biphenyl.

Scientific Research Applications

3-(Benzyloxy)-3’-methyl-1,1’-biphenyl has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of organic electronic materials due to its biphenyl core, which is known for its electronic properties.

    Pharmaceuticals: It may be explored for its potential biological activity, including as a scaffold for drug development.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-3’-methyl-1,1’-biphenyl depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In materials science, its electronic properties are exploited in the design of organic semiconductors. In pharmaceuticals, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxy)-3’-methyl-1,1’-biphenyl: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(Benzyloxy)-4’-methyl-1,1’-biphenyl: Similar structure but with the methyl group at the 4’-position.

    3-(Benzyloxy)-3’-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(Benzyloxy)-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the benzyloxy and methyl groups, which can influence its reactivity and physical properties. This unique arrangement can make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

893737-64-9

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-methyl-3-(3-phenylmethoxyphenyl)benzene

InChI

InChI=1S/C20H18O/c1-16-7-5-10-18(13-16)19-11-6-12-20(14-19)21-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3

InChI Key

YHMANNLCDHILRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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